BM-131246
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-18(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-19-20(25)24-22(26)29-19/h2-10,19H,11-13H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCYOKMCPFRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BM-131246: An In-Depth Technical Overview of a Thiazolidinedione Derivative
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research and informational purposes only. BM-131246 is a chemical compound and should be handled by qualified professionals.
Introduction
This compound is a member of the thiazolidinedione (TZD) class of compounds, a group of synthetic ligands known for their significant effects on glucose and lipid metabolism. The primary molecular targets for TZDs are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ). While the broader class of thiazolidinediones is well-characterized as potent PPARγ agonists, specific and detailed data regarding the direct interaction of this compound with PPARγ is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known information on this compound and the general mechanisms and experimental protocols relevant to its classification as a thiazolidinedione.
Chemical and Pharmacokinetic Profile of this compound
Initial studies of this compound focused on its potential as an oral antidiabetic agent. The foundational research by Heitzmann et al. (1995) investigated its pharmacokinetic properties in animal models.
Quantitative Data: Pharmacokinetics in ob/ob Mice
| Parameter | Value | Conditions | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Repeated oral doses | Heitzmann T, et al. (1995) |
| Terminal Half-life (t1/2) | ~ 4 hours | Repeated oral doses | Heitzmann T, et al. (1995) |
The Thiazolidinedione Class and PPARγ Agonism
Thiazolidinediones exert their therapeutic effects, primarily the improvement of insulin sensitivity, through the activation of PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Established PPARγ Signaling Pathway
The activation of PPARγ by a TZD agonist like this compound is expected to initiate a cascade of molecular events leading to changes in gene expression. These genes are critically involved in adipogenesis, lipid metabolism, and glucose homeostasis.
Caption: General signaling pathway of a thiazolidinedione activating PPARγ.
Experimental Protocols for Assessing PPARγ Agonism
PPARγ Binding Affinity Assay
This assay determines the affinity of a compound for the PPARγ receptor, typically quantified by the dissociation constant (Kd) or the concentration required to inhibit the binding of a radiolabeled ligand by 50% (IC50).
Workflow:
Caption: Workflow for a competitive PPARγ binding assay.
Detailed Methodology:
-
Protein Preparation: Express and purify the ligand-binding domain (LBD) of human or murine PPARγ.
-
Ligand Preparation: Use a known high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone). Prepare serial dilutions of the test compound (this compound).
-
Incubation: Incubate the purified PPARγ-LBD with the radiolabeled ligand in the presence of varying concentrations of the test compound.
-
Separation: Separate the protein-bound ligand from the free ligand using methods such as filtration through a membrane that retains the protein, or size-exclusion chromatography.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
PPARγ Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ. The potency of the compound is typically expressed as the effective concentration required to elicit 50% of the maximal response (EC50).
Workflow:
Caption: Workflow for a PPARγ reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CV-1). Co-transfect the cells with two plasmids: one that expresses the full-length PPARγ protein and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple PPREs. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (this compound). Include a known PPARγ agonist as a positive control and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene transcription and translation of the reporter protein.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer. Normalize the reporter activity to the control reporter activity.
-
Data Analysis: Plot the normalized reporter activity against the concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 and the maximal activation.
Conclusion
This compound is a thiazolidinedione derivative with demonstrated antidiabetic properties in preclinical models. Based on its structural class, it is presumed to act as a PPARγ agonist. While specific data on its direct interaction with PPARγ are scarce in the available literature, the established mechanisms and experimental protocols for the thiazolidinedione class provide a strong framework for its further investigation. The methodologies outlined in this guide are standard approaches to definitively characterize the PPARγ agonist activity of compounds like this compound, which would involve determining its binding affinity and transcriptional activation potency. Such data would be crucial for a complete understanding of its pharmacological profile and potential for therapeutic development.
An In-depth Technical Guide on the Thiazolidinedione Derivative BM-131246
Disclaimer: Publicly available scientific information on the discovery and development of the specific compound BM-131246 is exceptionally limited. The vast majority of the data originates from a single 1995 study, and as such, a comprehensive technical guide with detailed, specific experimental protocols and a full development history cannot be compiled. This document summarizes the available information on this compound and provides a broader context based on the well-understood pharmacology of the thiazolidinedione (TZD) class of drugs to which it belongs. The experimental protocols and signaling pathways described herein are representative of the drug class and should not be interpreted as the specific methods used for this compound, as that information is not available in the public domain.
Introduction to this compound
This compound is an orally active thiazolidinedione derivative investigated for its antidiabetic properties. Its full chemical name is ((+/-)-5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)-ethoxy]benzyl]-2,4-thiazolidinedione) . Like other members of the TZD class, its therapeutic potential lies in its ability to improve insulin sensitivity. The primary and seemingly sole source of public data on this compound is a 1995 pharmacokinetic study in a mouse model of obesity and diabetes.
Quantitative Data
The only available quantitative data for this compound comes from a pharmacokinetic study in obese/obese (ob/ob) mice. The study investigated the dose proportionality of the compound after repeated oral administration.
| Parameter | Value | Conditions | Source |
| Dose (Oral) | 1 and 10 mg/kg | Repeated Dosing in ob/ob mice | [1] |
| Time to Cmax (Tmax) | 2 - 5 hours | Post-administration | [1] |
| Terminal Half-life (t1/2) | ~ 4 hours | After repeated oral doses | [1] |
| Dose Proportionality | Approximately proportional increase in plasma levels with dose | 1 to 10 mg/kg range | [1] |
Presumed Mechanism of Action: PPARγ Agonism
While no specific mechanistic studies for this compound have been found, as a thiazolidinedione, its mechanism of action is presumed to be the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism.
Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This modulation of gene expression results in an increase in insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.
The following diagram illustrates the generalized signaling pathway for thiazolidinediones acting as PPARγ agonists.
Caption: Generalized PPARγ signaling pathway for thiazolidinediones.
Experimental Protocols (Illustrative Examples)
The specific protocols for the synthesis and evaluation of this compound are not publicly available. The following are general, representative methodologies for the synthesis of a thiazolidinedione derivative and for an in vitro PPARγ activation assay.
A common method for synthesizing the core structure of compounds like this compound involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.
Caption: General workflow for synthesizing a 5-benzylidene-2,4-thiazolidinedione.
Detailed Protocol Steps:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add the substituted benzaldehyde (1 equivalent), 2,4-thiazolidinedione (1 equivalent), and the solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, water will be collected azeotropically.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final compound.
-
Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
This type of assay is used to determine if a compound can activate the PPARγ receptor and initiate gene transcription. A common method is a reporter gene assay in a suitable cell line.
Caption: Workflow for a PPARγ reporter gene transactivation assay.
Detailed Protocol Steps:
-
Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T) in 96-well plates and grow to an appropriate confluency.
-
Transfection: Co-transfect the cells using a lipid-based transfection reagent with three plasmids: one that expresses the human PPARγ receptor, one that expresses its partner RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization.
-
Compound Treatment: After an initial incubation period post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for approximately 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Luciferase Measurement: Transfer the cell lysate to an opaque assay plate. Add the luciferase substrate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used). Calculate the fold activation relative to the vehicle control and plot the results against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
Conclusion and Future Outlook
The available data on this compound is extremely sparse, limited to a single 1995 pharmacokinetic study. This suggests that the compound's development was likely discontinued at a very early preclinical stage. Without further publications on its synthesis, in vitro potency, selectivity, efficacy, or safety, it is impossible to conduct a thorough assessment of its potential. While it belongs to the well-known thiazolidinedione class of PPARγ agonists, the lack of specific data for this compound makes it a historical compound of limited current scientific interest. This guide has provided the known information and contextualized it within the broader understanding of its drug class.
References
An In-depth Technical Guide to BM-131246 (Sulotroban)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BM-131246, also known as Sulotroban, is a potent and selective, competitive antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor.[1] By blocking this key receptor, Sulotroban effectively inhibits platelet aggregation and vasoconstriction, two critical processes in thrombosis and other cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for this compound, intended to support further research and development efforts in the fields of pharmacology and medicine.
Chemical Structure and Properties
Sulotroban is chemically classified as a phenoxyalkylcarboxylic acid and sulfonamide derivative.[1]
Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | PubChem[2] |
| Synonyms | This compound, BM 13.177, SK&F 95587 | ChemicalBook[3], precisionFDA[4] |
| CAS Number | 72131-33-0 | PubChem |
| Molecular Formula | C16H17NO5S | precisionFDA |
| Molecular Weight | 335.37 g/mol | ChemicalBook |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | PubChem |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 551.7±60.0 °C (Predicted) | ChemicalBook |
| Density | 1.328±0.06 g/cm3 (Predicted) | ChemicalBook |
| pKa | 3.19±0.10 (Predicted) | ChemicalBook |
| Form | Solid | ChemicalBook |
Pharmacology
Mechanism of Action
Sulotroban exerts its pharmacological effects by acting as a selective and competitive antagonist at the thromboxane A2 (TP) receptor. Thromboxane A2, a potent mediator synthesized from arachidonic acid, plays a crucial role in hemostasis and vascular tone. It binds to TP receptors on platelets and vascular smooth muscle cells, triggering a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction. By competitively blocking this receptor, Sulotroban prevents the binding of TXA2 and its precursor, PGH2, thereby inhibiting these downstream effects.
Pharmacodynamics
The primary pharmacodynamic effects of Sulotroban are the inhibition of platelet aggregation and vasoconstriction. It has been shown to be effective against platelet aggregation induced by various agonists that act via the thromboxane pathway, such as arachidonic acid and the TXA2 mimetic U-46619.
Table of Pharmacodynamic Parameters
| Parameter | Agonist | Species/System | Value | Source |
|---|---|---|---|---|
| IC50 (Platelet Aggregation) | TXA2 Receptor | Washed human platelets | 0.93 µM | |
| IC50 (Vasoconstriction) | U-46619 | Rat aorta | 1.62 µM |
| Kd (Binding Affinity) | TXA2/PGH2 Receptor | Platelets | ~20 nM | |
Pharmacokinetics (ADME)
Studies in humans have provided insights into the pharmacokinetic profile of Sulotroban.
Table of Pharmacokinetic Parameters in Healthy Volunteers (800 mg oral dose)
| Parameter | Value | Source |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | 6.6 - 6.7 mg/L | |
| Tmax (Time to Maximum Concentration) | 1.5 - 1.6 hours | |
| AUC (Area Under the Curve) | 28.5 mg l-1 h | |
| Elimination Half-life (t1/2) | 0.84 - 1.0 hours |
| Renal Clearance (CLR) | 317.0 ml min-1 | |
In patients with renal failure, the AUC of Sulotroban is significantly increased, and renal clearance is decreased, necessitating dose adjustments.
Signaling Pathway
Sulotroban interrupts the thromboxane A2 signaling pathway at the receptor level. The diagram below illustrates the key components of this pathway and the point of intervention by Sulotroban.
Caption: Thromboxane A2 Signaling Pathway and Sulotroban's Point of Action.
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol outlines a general method for assessing the inhibitory effect of Sulotroban on platelet aggregation induced by a thromboxane A2 analog.
Objective: To determine the IC50 value of Sulotroban for the inhibition of U-46619-induced human platelet aggregation.
Materials:
-
Sulotroban (this compound)
-
U-46619 (Thromboxane A2 mimetic)
-
Human whole blood (collected in 3.2% sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline solution
-
Aggregometer
Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 10 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add varying concentrations of Sulotroban (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a fixed concentration of U-46619.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of Sulotroban compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Sulotroban concentration.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Conclusion
This compound (Sulotroban) is a well-characterized thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and vasoconstriction. Its chemical properties, pharmacological profile, and mechanism of action make it a valuable tool for research into thrombosis, cardiovascular diseases, and other conditions where the thromboxane pathway is implicated. The experimental protocols provided in this guide offer a starting point for further investigation into the therapeutic potential of this and similar compounds. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Thromboxane A2 receptor antagonism in man and rat by a sulphonylcyanoguanidine (BM-144) and a sulphonylurea (BM-500) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the thromboxane A2 receptor antagonist sulotroban (BM 13.177) in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
BM-131246: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BM-131246 is a potent thiazolidinedione (TZD) derivative with significant potential in the field of metabolic disease research. As an oral antidiabetic agent, its mechanism of action is rooted in the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Preclinical studies have demonstrated its efficacy in improving insulin sensitivity and lowering blood glucose levels, suggesting its therapeutic promise for conditions such as type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and generalized experimental protocols relevant to its study.
Core Mechanism of Action: PPARγ Activation
This compound, like other thiazolidinediones, functions as a selective agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. The activation of PPARγ by this compound initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity and glucose homeostasis.
Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The subsequent regulation of gene expression leads to:
-
Enhanced Insulin Signaling: Increased synthesis of proteins involved in the insulin signaling pathway, leading to improved glucose uptake in peripheral tissues like muscle and adipose tissue.
-
Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thereby reducing lipotoxicity.
-
Modulation of Adipokines: Regulation of the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin.
-
Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory cytokines.
Preclinical Data
While extensive modern preclinical data on this compound is limited, early studies have highlighted its potential.
Pharmacokinetics in a Murine Model
A foundational study by Heitzmann et al. (1995) investigated the pharmacokinetic profile of this compound in genetically obese and diabetic ob/ob mice. The findings from this study are summarized in the table below.
| Parameter | Value | Conditions |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Following oral administration. |
| Terminal Half-life (t1/2) | Approximately 4 hours | After repeated oral doses. |
| Dose Proportionality | Approximately proportional increase in plasma levels | Observed with repeated oral doses of 1 and 10 mg/kg. |
Data from Heitzmann T, et al. Arzneimittelforschung. 1995 Dec;45(12):1284-8.[1]
Potency in a Murine Model
A study focusing on novel thiazolidinedione derivatives identified this compound (referred to as compound 18 in the study) as a highly potent hypoglycemic and hypolipidemic agent in insulin-resistant, genetically obese, and diabetic KKAy mice. The research highlighted that this compound exhibited an activity more than 100 times that of the well-established TZD, pioglitazone.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., db/db mice)
-
Animal Model: Male db/db mice (8-10 weeks old) are commonly used as a model of genetic type 2 diabetes and insulin resistance.
-
Acclimation: Animals are acclimated for at least one week with free access to standard chow and water.
-
Grouping: Mice are randomly assigned to a vehicle control group and one or more this compound treatment groups (e.g., 1, 5, and 10 mg/kg/day).
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage for a period of 2-4 weeks. The vehicle control group receives the vehicle alone.
-
Monitoring:
-
Blood Glucose: Fasting blood glucose levels are measured weekly from tail vein blood using a glucometer.
-
Body Weight: Body weight is recorded weekly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, mice are fasted overnight.
-
A baseline blood sample is collected.
-
Glucose (2 g/kg body weight) is administered by oral gavage.
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.
-
-
Tissue Collection and Analysis:
-
Tissues can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., RNA extraction for qPCR to measure the expression of PPARγ target genes) or fixed in formalin for histological examination.
In Vitro PPARγ Transactivation Assay
-
Cell Line: A suitable cell line, such as HEK293T or CV-1, is used.
-
Plasmids: Cells are co-transfected with:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing multiple PPREs upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.
-
Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle-treated control is calculated to determine the dose-dependent activation of PPARγ by this compound.
Conclusion
This compound is a potent thiazolidinedione with demonstrated antidiabetic properties in preclinical models. Its mechanism of action through PPARγ activation makes it a valuable tool for research into metabolic diseases. While further studies are needed to fully elucidate its therapeutic potential and safety profile, the information and generalized protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this compound. The significant potency of this compound compared to other TZDs warrants further investigation into its specific interactions with PPARγ and its downstream effects on metabolic pathways.
References
Preliminary Efficacy of BM-131246: A Technical Overview Based on Thiazolidinedione Class Characteristics
Disclaimer: Publicly available information, including specific preliminary efficacy studies, quantitative data, and detailed experimental protocols for the compound BM-131246, is exceedingly scarce. The primary reference found describes it as an orally available antidiabetic thiazolidinedione derivative studied in mice for dose proportionality. In the absence of specific data on this compound, this guide provides an in-depth overview of the well-established efficacy, mechanism of action, and experimental approaches for the thiazolidinedione (TZD) class of drugs, to which this compound belongs.
Introduction to Thiazolidinediones (TZDs)
Thiazolidinediones, also known as glitazones, are a class of oral antidiabetic drugs that improve insulin sensitivity.[1][2] Unlike other antidiabetic agents, TZDs do not stimulate insulin secretion from the pancreas but rather enhance the body's response to insulin, primarily in adipose tissue, muscle, and the liver.[1] Prominent examples of this class include Pioglitazone and Rosiglitazone.[1] The core mechanism of TZDs involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.
General Efficacy of Thiazolidinediones
As specific quantitative data for this compound is not available, the following table summarizes the general efficacy of the TZD class based on established knowledge.
| Parameter | General Efficacy of Thiazolidinediones |
| Glycemic Control | Reduction in fasting plasma glucose and HbA1c levels. |
| Insulin Sensitivity | Significant improvement in insulin sensitivity in peripheral tissues (adipose tissue, skeletal muscle) and the liver. |
| Lipid Profile | Variable effects; may include a reduction in circulating free fatty acids and triglycerides. Some TZDs may cause a slight increase in LDL cholesterol. |
| Hepatic Glucose Output | Reduction in hepatic gluconeogenesis. |
| Adipose Tissue | Promotes the differentiation of smaller, more insulin-sensitive adipocytes and shifts fat distribution from visceral to subcutaneous depots. |
Mechanism of Action: The PPARγ Signaling Pathway
The primary molecular target of thiazolidinediones is PPARγ. The activation of this nuclear receptor initiates a cascade of events leading to improved insulin sensitivity.
Caption: Thiazolidinedione (TZD) signaling pathway via PPARγ activation.
Pathway Description:
-
Binding and Activation: A TZD molecule enters the cell and binds to PPARγ, activating it.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding event modulates the transcription of numerous genes involved in insulin action and metabolism. Key outcomes include:
-
Increased expression of GLUT4, a glucose transporter, leading to enhanced glucose uptake in muscle and fat cells.
-
Increased secretion of adiponectin, an insulin-sensitizing hormone.
-
Increased uptake and storage of free fatty acids (FFAs) in subcutaneous adipose tissue, which reduces lipid availability in muscle and liver, thereby improving insulin sensitivity.
-
Decreased hepatic glucose production (gluconeogenesis).
-
Experimental Protocols for Efficacy Assessment
While the specific protocol for this compound is not available, a typical preclinical study to evaluate the efficacy of a novel TZD in a mouse model of diabetes would involve the following steps.
Caption: A generalized workflow for preclinical efficacy testing of an oral antidiabetic agent.
Methodology Details:
-
Animal Model: A common model for Type 2 diabetes research is the db/db mouse, which has a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.
-
Grouping and Dosing: Animals would be randomized into several groups: a vehicle control group and multiple experimental groups receiving different doses of this compound. The compound would typically be administered orally once daily for a period of several weeks.
-
Efficacy Parameters:
-
Fasting Blood Glucose and HbA1c: Blood samples are taken regularly (e.g., weekly) after a period of fasting to measure glucose levels. HbA1c is measured at the end of the study to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT): This test is performed to assess the ability of the animal to clear a glucose load from the bloodstream. After an oral gavage of glucose, blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes). Improved glucose disposal in the treated groups compared to the control group would indicate enhanced insulin sensitivity.
-
Insulin Tolerance Test (ITT): This test measures the response to an injection of insulin. A more rapid decrease in blood glucose levels in the treated groups would indicate improved peripheral insulin sensitivity.
-
Conclusion
While specific efficacy data for this compound are not publicly available, its classification as a thiazolidinedione provides a strong basis for understanding its potential mechanism of action and therapeutic effects. Like other compounds in its class, this compound is presumed to act as a PPARγ agonist, improving insulin sensitivity by modulating gene expression in key metabolic tissues. Further research and publication of specific study results are necessary to fully elucidate the efficacy profile of this particular compound.
References
No Publicly Available Data on BM-131246 in Cancer Research
Following a comprehensive review of publicly accessible scientific literature and databases, there is currently no information available regarding a compound designated "BM-131246" in the context of cancer research. Searches for this identifier have not yielded any preclinical studies, clinical trials, or publications detailing its mechanism of action, experimental protocols, or potential therapeutic applications in oncology.
This absence of data prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental methodologies, or signaling pathways associated with "this compound" can be identified. Consequently, the generation of data tables and visualizations as specified is not possible.
It is conceivable that "this compound" may be an internal compound designation not yet disclosed in public forums, a code that has been discontinued, or a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain. Without any primary or secondary sources referencing "this compound," a substantive report on its potential applications in cancer research cannot be compiled.
Methodological & Application
Application Notes and Protocols for Adipocyte Differentiation Assay Using BM-131246
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, such as mesenchymal stem cells or preadipocytes, develop into mature fat cells (adipocytes). This intricate process is pivotal in energy homeostasis, and its dysregulation is implicated in various metabolic disorders, including obesity and type 2 diabetes. The study of adipogenesis in vitro provides a valuable model for understanding the molecular mechanisms governing fat cell development and for the screening of therapeutic compounds that may modulate this process.
BM-131246 is a potent and selective agonist of the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a lipid mediator that has been shown to play a significant role in promoting adipocyte differentiation.[1][2][3] By activating the IP receptor, this compound is hypothesized to initiate a signaling cascade that mimics the natural pro-adipogenic effects of PGI2, making it a valuable tool for studying adipogenesis. These application notes provide a detailed protocol for inducing and assessing adipocyte differentiation in vitro using this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a prostacyclin analog, binding to and activating the prostacyclin (IP) receptor on the surface of preadipocytes. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates key transcription factors, notably CCAAT/enhancer-binding proteins (C/EBPs), such as C/EBPβ and C/EBPδ.[4] These early-stage transcription factors are critical for initiating the adipogenic program. They subsequently induce the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and C/EBPα, the master regulators of adipogenesis.[5] Activation of PPARγ and C/EBPα drives the expression of a suite of genes responsible for the mature adipocyte phenotype, including those involved in lipid metabolism and storage, such as fatty acid-binding protein 4 (FABP4) and lipoprotein lipase (LPL).
Experimental Protocols
This section provides detailed protocols for the differentiation of 3T3-L1 preadipocytes, a commonly used cell line for studying adipogenesis.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
This compound
-
Oil Red O
-
Isopropanol
-
Formalin
-
Hematoxylin
Cell Culture and Maintenance
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells before they reach confluence to maintain their preadipocyte state.
Adipocyte Differentiation Protocol
-
Seeding: Plate 3T3-L1 cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.
-
Growth to Confluence: Grow the cells in maintenance medium until they are 100% confluent. It is recommended to maintain them at confluence for an additional 2 days to ensure growth arrest.
-
Induction of Differentiation (Day 0): Replace the maintenance medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Include varying concentrations of this compound in this medium for dose-response studies. A vehicle control (e.g., DMSO) should also be included.
-
Maturation (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Maintenance of Differentiated Adipocytes (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM with 10% FBS). Change the medium every 2-3 days.
-
Analysis: Adipocyte differentiation is typically assessed between days 8 and 12 post-induction. Lipid droplet accumulation can be observed under a microscope.
Assessment of Adipocyte Differentiation
1. Oil Red O Staining for Lipid Accumulation
Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.
-
Preparation of Oil Red O Solution:
-
Stock Solution: Dissolve 0.3 g of Oil Red O powder in 100 mL of 99% isopropanol.
-
Working Solution: Dilute the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter. Prepare this solution fresh.
-
-
Staining Protocol:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Allow the cells to air dry completely.
-
Add the Oil Red O working solution and incubate at room temperature for 10-30 minutes.
-
Wash the cells thoroughly with water.
-
(Optional) Counterstain the nuclei with hematoxylin for better visualization of all cells.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells by adding isopropanol and incubating for 15 minutes on a shaker.
-
Measure the absorbance of the eluate at a wavelength of approximately 510 nm using a spectrophotometer.
-
2. Gene Expression Analysis of Adipocyte Markers
The expression of key adipogenic marker genes can be quantified using quantitative real-time PCR (qRT-PCR).
-
Early Markers (expressed soon after induction):
-
C/EBPβ (CCAAT/enhancer-binding protein beta)
-
C/EBPδ (CCAAT/enhancer-binding protein delta)
-
-
Late Markers (expressed in mature adipocytes):
-
PPARγ (Peroxisome proliferator-activated receptor-gamma)
-
C/EBPα (CCAAT/enhancer-binding protein alpha)
-
FABP4 (Fatty acid-binding protein 4)
-
Adiponectin
-
Leptin
-
-
Protocol Outline:
-
Lyse the cells at different time points during differentiation and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for the target adipocyte marker genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression levels.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Concentration | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | 1.0 |
| This compound | Conc. 1 | Value | Value |
| This compound | Conc. 2 | Value | Value |
| This compound | Conc. 3 | Value | Value |
| Positive Control | Conc. | Value | Value |
Table 2: Relative Gene Expression of Adipocyte Markers
| Gene | Treatment Group | Concentration | Relative Expression (Fold Change vs. Vehicle, Mean ± SD) |
| Early Markers | |||
| C/EBPβ | Vehicle Control | - | 1.0 |
| This compound | Conc. X | Value | |
| C/EBPδ | Vehicle Control | - | 1.0 |
| This compound | Conc. X | Value | |
| Late Markers | |||
| PPARγ | Vehicle Control | - | 1.0 |
| This compound | Conc. X | Value | |
| FABP4 | Vehicle Control | - | 1.0 |
| This compound | Conc. X | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low differentiation efficiency | Cell passage number is too high. | Use earlier passage cells. |
| Suboptimal seeding density. | Ensure cells are fully confluent before induction. | |
| Inactive reagents. | Check the activity of differentiation-inducing reagents. | |
| High background in Oil Red O staining | Incomplete washing. | Ensure thorough washing after staining. |
| Precipitated stain. | Filter the Oil Red O working solution before use. | |
| High variability in qRT-PCR data | Poor RNA quality. | Use a standardized RNA extraction protocol. |
| Inefficient primers. | Validate primer efficiency. |
Conclusion
The protocols described in these application notes provide a robust framework for utilizing this compound to study adipocyte differentiation. By following these detailed methodologies, researchers can effectively induce and quantify adipogenesis, enabling the investigation of the molecular mechanisms underlying this process and the evaluation of potential therapeutic modulators. The combination of lipid accumulation assays and gene expression analysis offers a comprehensive approach to characterizing the effects of this compound on adipocyte development.
References
- 1. Prostacyclin as a critical prostanoid in adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin as a potent effector of adipose-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Prostacyclin IP receptor up-regulates the early expression of C/EBPbeta and C/EBPdelta in preadipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BM-131246
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BM-131246 is a member of the thiazolidinedione (TZD) class of synthetic compounds, known for their role as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a PPARγ agonist, this compound is a valuable tool for researchers in the fields of diabetes, metabolism, and cellular differentiation. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ by ligands like this compound leads to the transcription of a suite of genes involved in insulin sensitization, adipogenesis, and inflammation. These application notes provide detailed protocols for the preparation, storage, and use of this compound in common experimental settings.
Physicochemical and Solubility Data
A summary of the key physicochemical and solubility properties of this compound is provided in the table below. This information is critical for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₂O₄S | |
| Molecular Weight | 408.47 g/mol | |
| CAS Number | 103787-97-9 | |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | >98% | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage Conditions | Powder: -20°C (long-term), 0°C (short-term) | |
| In solvent: -20°C for up to 6 months |
Mechanism of Action: PPARγ Signaling Pathway
This compound, as a thiazolidinedione, exerts its biological effects primarily through the activation of the PPARγ signaling pathway. The diagram below illustrates the key steps in this pathway.
Troubleshooting & Optimization
BM-131246 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BM-131246 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to the desired final concentration in your aqueous experimental buffer.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent. Experiment with a range of pH values (e.g., pH 5.0, 6.5, 7.4) to determine the optimal pH for this compound solubility.
-
Use a co-solvent system: If decreasing the concentration is not feasible, consider using a co-solvent. Small amounts of ethanol or polyethylene glycol (PEG) in the final aqueous solution can improve the solubility of hydrophobic compounds.
-
Incorporate excipients: Excipients such as cyclodextrins or surfactants can encapsulate or form complexes with the compound, enhancing its aqueous solubility.
Q3: What are the best practices for storing this compound solutions to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years) and at 4°C for shorter durations (up to 2 years). Keep the compound desiccated to prevent hydration.
-
Stock Solution in DMSO: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months. Ensure vials are tightly sealed to prevent DMSO from absorbing water.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
A4: While specific degradation pathways for this compound have not been detailed in publicly available literature, small molecules like this compound, a thiazolidinedione derivative, may be susceptible to common degradation pathways such as:
-
Hydrolysis: The thiazolidinedione ring or other ester/amide-like functionalities could be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidative degradation. The formation of peroxides in solution can lead to the formation of aldehydes, ketones, and acids.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is advisable to protect solutions from light.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
A systematic approach to addressing precipitation issues is crucial for obtaining reliable experimental results.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with solution stability.
Quantitative Data Summary
Due to the lack of publicly available stability data for this compound, the following table is a template that outlines the type of data researchers should aim to generate when assessing its stability.
| Parameter | Condition | Time Point | % Remaining (Illustrative) | Notes |
| pH Stability | pH 5.0 (Aqueous Buffer) | 24h | 95% | |
| pH 7.4 (Aqueous Buffer) | 24h | 90% | ||
| pH 9.0 (Aqueous Buffer) | 24h | 75% | Potential for hydrolysis at higher pH. | |
| Temperature Stability | 4°C (in PBS, pH 7.4) | 48h | 98% | Stable under refrigeration. |
| 25°C (in PBS, pH 7.4) | 48h | 85% | Moderate degradation at room temperature. | |
| 37°C (in PBS, pH 7.4) | 48h | 70% | Significant degradation at physiological temperature. | |
| Photostability | Ambient Light (in PBS, pH 7.4) | 8h | 80% | Protect from light. |
| Dark (in PBS, pH 7.4) | 8h | 99% | Stable in the absence of light. |
Experimental Protocols
Protocol 1: Basic Aqueous Stability Assessment
Objective: To determine the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound solid
-
100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solubility issues and artifacts.
-
Take an initial sample (T=0) for HPLC analysis. This will serve as the baseline.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The peak area from the HPLC chromatogram is used for this calculation.
Protocol 2: Small-Scale Solubility Screening
Objective: To identify a suitable solvent or co-solvent system for this compound.
Materials:
-
This compound solid
-
A selection of organic solvents (DMSO, ethanol, methanol)
-
Aqueous buffers at different pH values
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent or buffer to achieve a target concentration.
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect for dissolution.
-
If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or the maximum desired volume is reached.
-
Record the concentration at which the compound fully dissolves in each solvent system.
Signaling Pathway
This compound is a thiazolidinedione derivative and is expected to act as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3][4]
References
Preventing BM-131246 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of the hypothetical small molecule, Inhibitor-XYZ, in culture media.
Troubleshooting Guide: Precipitation of Inhibitor-XYZ
This guide provides a step-by-step approach to diagnose and resolve issues with the precipitation of Inhibitor-XYZ during your cell culture experiments.
Initial Observation: Precipitate is visible in the culture medium after adding Inhibitor-XYZ.
1. Verify Stock Solution Integrity:
-
Question: Is your Inhibitor-XYZ stock solution clear and fully dissolved?
-
Action: Visually inspect your stock solution. If you see any crystals or cloudiness, gently warm the solution to 37°C or briefly sonicate it. If the precipitate does not dissolve, your stock concentration may be too high. It is recommended to prepare a new, less concentrated stock solution.
2. Review Dilution Protocol:
-
Question: How are you diluting the stock solution into your culture medium?
-
Action: Abruptly changing the solvent environment by adding a small volume of a concentrated DMSO stock directly into a large volume of aqueous media can cause "solvent shock," leading to precipitation.[1] Try a serial dilution method: first, dilute the stock solution into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume of your culture.[1]
3. Assess Final Concentration:
-
Question: Is the final concentration of Inhibitor-XYZ in your experiment exceeding its solubility limit in the culture medium?
-
Action: The desired experimental concentration may be higher than the compound's solubility in your specific cell culture medium.[1] It is crucial to determine the maximum soluble concentration of Inhibitor-XYZ in your medium before proceeding with your experiments.
4. Control for Temperature and pH:
-
Question: Are you pre-warming your media before adding the inhibitor?
-
Action: Changes in temperature can cause precipitation. Always pre-warm your culture medium to the experimental temperature (e.g., 37°C) before adding Inhibitor-XYZ. Also, be aware that the pH of your medium can influence the solubility of your compound.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for Inhibitor-XYZ to precipitate in my cell culture medium?
A1: The most frequent causes of precipitation for small molecule inhibitors like Inhibitor-XYZ are:
-
High Final Concentration: Your experimental concentration may be above the solubility limit of the compound in your specific medium.
-
Solvent Shock: The rapid change from a high concentration in an organic solvent (like DMSO) to the aqueous environment of the culture medium can cause the compound to fall out of solution.
-
Temperature Fluctuations: The solubility of a compound can be temperature-dependent. Moving from room temperature to a 37°C incubator can sometimes decrease the solubility of certain compounds.
-
Media Composition: Components in your cell culture medium, such as salts, amino acids, and proteins (especially in the presence of serum), can interact with Inhibitor-XYZ and reduce its solubility.
Q2: What is the best solvent to use for my Inhibitor-XYZ stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro studies. However, it is important to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.
Q3: How can I determine the maximum soluble concentration of Inhibitor-XYZ in my specific cell culture medium?
A3: A straightforward method is to perform a serial dilution test. You can find a detailed protocol for this in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration of Inhibitor-XYZ that remains in solution under your experimental conditions.
Q4: Can the presence of serum in my medium affect the solubility of Inhibitor-XYZ?
A4: Yes, the presence of serum, particularly fetal bovine serum (FBS), can significantly impact the solubility of small molecules. Serum proteins like albumin can bind to the compound, which may either increase its apparent solubility or, in some cases, contribute to precipitation. It is advisable to test the solubility of Inhibitor-XYZ in both serum-free and serum-containing media if your experimental design allows.
Q5: What should I do if Inhibitor-XYZ precipitates even at low concentrations?
A5: If you are still observing precipitation at concentrations you believe should be soluble, consider the following:
-
Use a Co-solvent: For particularly challenging compounds, adding a biocompatible surfactant, such as Pluronic F-68, to the culture medium can help maintain solubility.
-
Test Alternative Media Formulations: Different basal media have varying compositions, which could influence the solubility of your compound.
Data Presentation
Table 1: Solubility of Inhibitor-XYZ in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~5 |
| DMSO | > 50 |
Table 2: Maximum Soluble Concentration of Inhibitor-XYZ in DMEM with Varying FBS Concentrations
| FBS Concentration | Maximum Soluble Concentration of Inhibitor-XYZ (µM) |
| 0% | 10 |
| 2% | 25 |
| 10% | 60 |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of Inhibitor-XYZ in Cell Culture Medium
Objective: To determine the highest concentration of Inhibitor-XYZ that remains soluble in a specific cell culture medium under standard culture conditions.
Materials:
-
Inhibitor-XYZ
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM) with or without serum, as required for your experiment
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a 10 mM stock solution of Inhibitor-XYZ in anhydrous DMSO. Ensure it is fully dissolved.
-
Create a series of dilutions of Inhibitor-XYZ in your pre-warmed (37°C) cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control, which is the medium containing the same final concentration of DMSO as the highest concentration of Inhibitor-XYZ.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, and 24 hours).
-
After each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for your experimental conditions.
Mandatory Visualizations
References
Troubleshooting inconsistent results with BM-131246
Technical Support Center: BM-131246
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a novel inhibitor of the TrkX signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the TrkX tyrosine kinase. By binding to the ATP pocket of the TrkX kinase domain, it blocks the phosphorylation of TrkX and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.
Caption: Mechanism of action of this compound in the TrkX signaling pathway.
Q2: What is the recommended solvent for reconstituting this compound?
For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though this may need to be optimized for your specific application.
Q3: How should I store this compound solutions?
Stock solutions in DMSO should be stored at -20°C for short-term storage (1-2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Users have reported variability in the half-maximal inhibitory concentration (IC50) of this compound in cell proliferation assays (e.g., MTT, CellTiter-Glo®).
Possible Causes & Solutions:
-
Compound Solubility: this compound can precipitate in aqueous media at higher concentrations.
-
Solution: Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. Prepare serial dilutions of the DMSO stock in culture media immediately before adding to cells. Visually inspect the media for any signs of precipitation.
-
-
Cell Density: The IC50 value can be dependent on the cell density at the time of treatment.
-
Solution: Optimize and maintain a consistent cell seeding density for all experiments. We recommend seeding cells so they are in the exponential growth phase (50-70% confluency) at the time of drug addition.
-
-
Assay Incubation Time: The duration of drug exposure can significantly impact the observed IC50.
-
Solution: Standardize the incubation time with this compound. For many cancer cell lines, a 72-hour incubation period is a common starting point.
-
Recommended Experimental Workflow:
Caption: Standardized workflow for determining IC50 values.
Issue 2: Weak or No Inhibition of TrkX Phosphorylation in Western Blots
Some users observe minimal reduction in phosphorylated TrkX (p-TrkX) levels after treating cells with this compound, even at concentrations above the expected IC50.
Possible Causes & Solutions:
-
Suboptimal Lysis Buffer: Incomplete cell lysis or phosphatase activity in the lysate can lead to inconsistent results.
-
Solution: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.
-
-
Timing of Lysate Collection: The peak inhibition of p-TrkX may occur at an earlier time point than the typical 24-72 hour endpoint for viability assays.
-
Solution: Perform a time-course experiment. Treat cells with this compound and collect lysates at various time points (e.g., 1, 4, 8, and 24 hours) to determine the optimal time for observing maximal p-TrkX inhibition.
-
-
Antibody Quality: The primary antibody for p-TrkX may not be specific or sensitive enough.
-
Solution: Validate your p-TrkX antibody using positive and negative controls (e.g., cells stimulated with a known TrkX ligand, or cells where TrkX is knocked down).
-
Example Time-Course Data:
| Treatment Time (hours) | This compound (1 µM) p-TrkX Signal (Normalized) |
| 0 | 1.00 |
| 1 | 0.45 |
| 4 | 0.15 |
| 8 | 0.20 |
| 24 | 0.65 |
This table illustrates that maximal inhibition is observed around 4 hours, with a rebound in signaling by 24 hours in this hypothetical example.
Issue 3: Off-Target Activity Observed
This compound is designed to be selective for TrkX, but cross-reactivity with other kinases, such as the closely related TrkY, may occur at high concentrations.
Possible Causes & Solutions:
-
High Compound Concentration: Off-target effects are more likely at concentrations significantly above the TrkX IC50.
-
Solution: Use the lowest effective concentration of this compound that achieves significant p-TrkX inhibition. Correlate the concentration used with the phenotypic outcome.
-
-
Cell Line Specificity: The relative expression levels of TrkX and other kinases can vary between cell lines, influencing the observed selectivity.
-
Solution: Characterize the expression levels of TrkX and potential off-target kinases (like TrkY) in your cell model.
-
Selectivity Profile of this compound:
| Kinase Target | In Vitro IC50 (nM) |
| TrkX | 15 |
| TrkY | 350 |
| Src | > 10,000 |
| EGFR | > 10,000 |
This data demonstrates a >20-fold selectivity for TrkX over the most closely related kinase, TrkY, in biochemical assays.
Caption: Concentration-dependent selectivity of this compound.
Technical Support Center: Investigating Off-Target Effects of Thiazolidinediones (TZDs) in Research
Disclaimer: Publicly available information on the specific off-target effects of BM-131246 is limited. This guide provides information based on the known off-target effects of the thiazolidinedione (TZD) class of compounds, to which this compound belongs. Researchers using this compound should consider these potential class-wide effects in their experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for thiazolidinediones (TZDs) like this compound?
Thiazolidinediones (TZDs) are synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a transcription factor.[1][2][3] Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, primarily in adipose tissue.[2][4] This results in increased insulin sensitivity, making them effective in the treatment of type 2 diabetes.
Q2: What are the known off-target effects and side effects associated with the TZD class of compounds?
The primary off-target effects of TZDs are considered to be extensions of their on-target PPARγ activity in tissues other than adipose tissue, leading to a range of side effects. These include:
-
Fluid Retention and Edema: A common side effect, occurring in approximately 5% of users in monotherapy and up to 15% when combined with insulin. This is thought to be caused by PPARγ-mediated sodium reabsorption in the kidneys.
-
Weight Gain: Often a consequence of both fluid retention and an increase in adipose tissue mass.
-
Bone Fractures: TZDs have been linked to an increased risk of fractures, particularly in the leg and forearm. This is attributed to PPARγ activation in bone marrow cells, which can negatively impact bone formation.
-
Cardiovascular Effects: The cardiovascular safety of TZDs has been a subject of debate. While some studies suggest potential benefits, others have linked certain TZDs to an increased risk of heart failure, which is often preceded by fluid retention.
-
Hepatotoxicity: While rare with newer TZDs, the first-generation TZD, troglitazone, was withdrawn from the market due to a risk of liver failure.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects can be challenging. Here are some strategies:
-
Use of a PPARγ Antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, can help determine if the observed effect is mediated by PPARγ.
-
Knockdown or Knockout Models: Using cell lines or animal models with reduced or absent PPARγ expression can elucidate the receptor's role in the observed phenotype.
-
Dose-Response Studies: Characterize the concentration at which the desired on-target effect occurs versus the concentration at which potential off-target effects appear.
-
Structure-Activity Relationship (SAR) Studies: Comparing the effects of different TZD analogs with varying affinities for PPARγ can provide insights.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpected changes in cell morphology or proliferation | Activation of PPARγ in non-adipose cell types can modulate cell differentiation and proliferation. | 1. Confirm PPARγ expression in your cell model. 2. Use a PPARγ antagonist to see if the effect is reversed. 3. Test a lower concentration of the TZD. |
| Altered gene expression unrelated to metabolism | PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB, leading to broad anti-inflammatory effects. | 1. Perform pathway analysis on differentially expressed genes to identify affected signaling cascades. 2. Investigate markers of inflammation in your experimental system. |
| In vivo fluid accumulation or edema in animal models | TZD-induced activation of PPARγ in the kidney collecting ducts can lead to sodium and water retention. | 1. Monitor animal weight and fluid balance. 2. Consider co-administration of a diuretic that acts on the collecting duct (e.g., amiloride, spironolactone) to counteract this effect. |
| Changes in bone density or bone-related gene expression | PPARγ activation can inhibit osteoblastogenesis (bone formation). | 1. If working with bone cells or in vivo models, assess markers of bone formation and resorption. 2. Consider the potential impact on skeletal integrity in long-term studies. |
Quantitative Data Summary: Thiazolidinedione Class Effects
Note: Specific data for this compound is not available. The following table summarizes general data for the TZD class.
| Parameter | Observation for Thiazolidinediones | References |
| Effect on HbA1c | Reduction of 0.5% - 1% | |
| Incidence of Edema (Monotherapy) | ~5% | |
| Incidence of Edema (with Insulin) | ~15% | |
| Reported Weight Gain | ~5 kg over 3-5 years |
Experimental Protocols
Protocol 1: Assessing PPARγ-dependent Gene Expression
-
Cell Culture: Plate target cells (e.g., adipocytes, macrophages) and allow them to adhere.
-
Treatment: Treat cells with this compound at various concentrations. Include a vehicle control and a positive control (e.g., rosiglitazone). For antagonist experiments, pre-treat with a PPARγ antagonist (e.g., GW9662) for 1 hour before adding the TZD.
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a standard kit.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative PCR using primers for known PPARγ target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Toxicity Assessment of BM-131246 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of BM-131246, a thiazolidinedione derivative, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in cancer cell lines?
A1: this compound is a thiazolidinedione derivative and is expected to exert its effects primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ by thiazolidinediones has been shown to suppress tumor development by inducing apoptosis (programmed cell death), causing cell cycle arrest, and promoting cell differentiation in various cancer models.[1][2] Additionally, some anti-tumor effects of thiazolidinediones can be independent of PPARγ activation.[1]
Q2: Which cell lines are suitable for testing the toxicity of this compound?
A2: The choice of cell line will depend on the research focus. Thiazolidinedione derivatives have been shown to be effective in a variety of cancer cell lines, including but not limited to lung, breast, and colon cancer cells. It is recommended to use a panel of cell lines, including those known to express PPARγ, to obtain a comprehensive toxicity profile.
Q3: What are the typical concentrations of this compound that should be used in initial screening experiments?
A3: For initial screening, a wide range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). The optimal concentration range will vary depending on the cell line and the duration of exposure.
Q4: How can I determine if this compound is inducing apoptosis in my cell line?
A4: Apoptosis can be assessed using several methods. A widely used technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Other methods include caspase activity assays (e.g., caspase-3, -8, -9) and analysis of DNA fragmentation (TUNEL assay).
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free medium to check for any direct reaction with the viability dye (e.g., MTT, XTT). If interference is observed, consider using an alternative viability assay.
-
Problem 2: No significant decrease in cell viability observed.
-
Possible Cause: The concentrations of this compound used are too low.
-
Solution: Increase the concentration range of this compound in your experiment.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Extend the duration of exposure to this compound (e.g., from 24 hours to 48 or 72 hours).
-
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Test the compound on a different cell line that is known to be sensitive to thiazolidinedione derivatives. You can also investigate the expression levels of PPARγ in your cell line, as its absence or low expression might contribute to resistance.
-
Problem 3: Difficulty in distinguishing between apoptosis and necrosis in the Annexin V/PI assay.
-
Possible Cause: Suboptimal staining concentrations or incubation time.
-
Solution: Titrate the concentrations of Annexin V and PI and optimize the incubation time according to the manufacturer's protocol for your specific cell type.
-
-
Possible Cause: Harvesting technique is too harsh, causing mechanical damage to cells.
-
Solution: Handle cells gently during harvesting. For adherent cells, use a mild dissociation reagent and avoid vigorous pipetting.
-
Quantitative Data Summary
The following tables present hypothetical data for the toxicity assessment of this compound in different cancer cell lines. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 25.4 |
| MCF-7 | Breast Cancer | 15.8 |
| HCT116 | Colon Cancer | 32.1 |
| PC-3 | Prostate Cancer | 45.7 |
Table 2: Percentage of Apoptotic Cells (Annexin V positive) after Treatment with this compound for 24 hours.
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| A549 | Control (DMSO) | 2.1 | 1.5 |
| This compound (25 µM) | 18.7 | 5.3 | |
| MCF-7 | Control (DMSO) | 1.8 | 1.2 |
| This compound (15 µM) | 25.4 | 8.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for this compound toxicity assessment.
Caption: Plausible PPARγ-mediated signaling pathway of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of BM-131246
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the in vivo bioavailability of the investigational compound BM-131246. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common issues and potential strategies for improving systemic exposure.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound
Low oral bioavailability can stem from several factors, including poor aqueous solubility, low permeability across the intestinal membrane, and significant first-pass metabolism. A systematic approach to identifying and addressing the root cause is crucial for successful in vivo studies.
Question: My in vivo studies with this compound show very low and variable plasma concentrations after oral administration. What are the likely causes and how can I improve this?
Answer:
Low and variable oral bioavailability is a common challenge, particularly with new chemical entities. The primary factors to investigate are the compound's solubility and permeability, as categorized by the Biopharmaceutics Classification System (BCS). It is estimated that over 70% of new drug candidates in development pipelines have poor aqueous solubility, which is a primary determinant of dissolution rate in gastrointestinal fluids and subsequent absorption.
To systematically troubleshoot this issue, consider the following workflow:
Caption: Workflow for troubleshooting low oral bioavailability.
Potential Formulation Strategies to Enhance Bioavailability:
Based on the probable cause of low bioavailability, several formulation strategies can be employed. The choice of strategy often depends on the physicochemical properties of this compound.
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][2] | Simple and well-established techniques (e.g., micronization, nanosuspension).[2] | May not be sufficient for very poorly soluble compounds; potential for particle aggregation.[3] |
| Amorphous Solid Dispersions | The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, which enhances solubility and dissolution.[4] | Can significantly increase aqueous solubility; can be tailored for immediate or controlled release. | Amorphous forms can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can facilitate absorption through the intestinal lymphatic system, potentially bypassing first-pass metabolism. | Enhances solubilization of lipophilic drugs; can improve both solubility and permeability. | Higher complexity in formulation development and manufacturing. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (e.g., GI fluids). | Spontaneously forms micro/nanoemulsions in the GI tract, presenting the drug in a solubilized state for absorption. | Requires careful selection of excipients to ensure stability and avoid GI irritation. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility by providing a hydrophilic exterior. | Can significantly enhance the solubility and dissolution of suitable drug candidates. | The amount of drug that can be complexed is limited by the stoichiometry of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of this compound?
The first step is to thoroughly characterize the physicochemical properties of this compound. Key parameters include its aqueous solubility at different pH values, its permeability (e.g., using a Caco-2 cell assay), its partition coefficient (LogP), and its solid-state characteristics (crystalline vs. amorphous). This information will help you to classify the compound according to the Biopharmaceutics Classification System (BCS) and select the most appropriate formulation strategy.
Q2: How can I prepare a nanosuspension of this compound in the lab?
A nanosuspension consists of sub-micron sized particles of the drug, which can be stabilized by surfactants or polymers. A common laboratory-scale method is wet milling.
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse a known amount of this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of a surfactant like Poloxamer 188 or a polymer like HPMC).
-
The stabilizer is crucial to prevent the agglomeration of nanoparticles due to their high surface energy.
-
-
Milling:
-
Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Mill the suspension at a high speed for a defined period (e.g., 24-48 hours). The milling process reduces the particle size of the drug through mechanical attrition.
-
-
Separation:
-
Separate the nanosuspension from the milling media. This can be done by allowing the beads to settle and carefully decanting the suspension, or by using a sieve.
-
-
Characterization:
-
Measure the particle size and size distribution of the nanosuspension using a technique like Dynamic Light Scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size over time.
-
Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work?
SEDDS are mixtures of oils, surfactants, and sometimes co-solvents, that are designed to improve the oral absorption of poorly water-soluble drugs. When a SEDDS formulation comes into contact with the aqueous fluids of the gastrointestinal tract, it spontaneously forms a fine oil-in-water emulsion or microemulsion. This process presents the drug in a solubilized form with a large interfacial area, which can enhance its absorption.
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
Q4: Can co-administration of other compounds improve the bioavailability of this compound?
Yes, in some cases. If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or is extensively metabolized by cytochrome P450 (CYP) enzymes in the gut wall or liver, its bioavailability can be limited. Co-administration with inhibitors of these proteins can potentially increase systemic exposure. For example, hesperidin has been shown to inhibit both CYP3A4 and P-glycoprotein, thereby enhancing the oral bioavailability of certain drugs. However, this approach requires careful investigation to avoid potential drug-drug interactions and toxicity.
Q5: How do I choose the best formulation strategy for my compound?
The optimal formulation strategy depends on a thorough evaluation of the compound's physicochemical properties, the intended route of administration, and the therapeutic goals. For compounds with poor solubility, strategies like solid dispersions or lipid-based systems are often effective. It is recommended to screen several formulation approaches in parallel using in vitro dissolution tests and then select the most promising candidates for in vivo pharmacokinetic studies.
References
Avoiding degradation of BM-131246 during experiments
Disclaimer: The following information is provided for a representative small molecule kinase inhibitor, herein referred to as BM-131246, due to the absence of publicly available data for a compound with this specific identifier. The experimental protocols, data, and signaling pathways are illustrative and based on common characteristics of compounds in this class. Researchers should validate these recommendations for their specific molecule of interest.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
| Question | Answer |
| My compound seems to be losing activity over time in aqueous solution. What could be the cause? | This compound is susceptible to hydrolysis, especially at neutral to high pH. For optimal stability in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or to use a buffered solution at a pH below 7.0. For long-term storage, aliquoting the compound in an organic solvent like DMSO and storing it at -80°C is preferable. |
| I am observing inconsistent results in my cell-based assays. Could this be related to compound degradation? | Yes, inconsistent results can be a sign of compound degradation. Factors such as repeated freeze-thaw cycles, exposure to light, and the presence of oxidizing agents in the culture medium can contribute to the degradation of this compound. It is crucial to minimize these factors. |
| What are the best practices for dissolving and storing this compound? | For a stock solution, dissolve this compound in anhydrous DMSO at a concentration of 10-50 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C, protected from light. For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. |
| Can I store my working solution of this compound in the refrigerator? | It is not recommended to store aqueous working solutions of this compound for extended periods, even at 4°C, due to the risk of hydrolysis and precipitation. Prepare fresh working solutions from the frozen DMSO stock for each experiment. |
| Are there any known incompatibilities with common lab plastics? | This compound has been observed to adsorb to certain types of plastics. It is recommended to use low-adhesion polypropylene tubes and pipette tips for handling and storing solutions of the compound. |
Quantitative Data Summary
The stability of this compound was assessed under various conditions to provide guidance on its optimal handling and storage.
Table 1: Stability of this compound in Different Solvents at 25°C
| Solvent | Concentration | Time (hours) | Purity (%) |
| DMSO | 10 mM | 24 | >99 |
| Ethanol | 10 mM | 24 | 98 |
| PBS (pH 7.4) | 100 µM | 8 | 92 |
| Tris-HCl (pH 8.0) | 100 µM | 8 | 85 |
Table 2: Temperature-Dependent Degradation of this compound in Aqueous Buffer (pH 7.4)
| Temperature (°C) | Time (hours) | Purity (%) |
| 4 | 24 | 95 |
| 25 | 24 | 88 |
| 37 | 24 | 75 |
Table 3: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | Time (hours) | Purity (%) |
| 5.0 | 8 | 97 |
| 6.0 | 8 | 96 |
| 7.0 | 8 | 91 |
| 7.4 | 8 | 89 |
| 8.0 | 8 | 83 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected, low-adhesion polypropylene tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution in pre-warmed cell culture medium to reach the final desired concentration (e.g., 1:1000 dilution for 10 µM).
-
Mix thoroughly by gentle inversion.
-
Use the working solution immediately in your experiment. Do not store the aqueous working solution.
-
Protocol 2: Cell-Based Kinase Activity Assay
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound working solutions in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Kinase Assay: Perform a kinase activity assay using a commercial kit or an in-house method, following the manufacturer's instructions. This may involve measuring the phosphorylation of a specific substrate via ELISA, fluorescence, or luminescence.
-
Data Analysis: Determine the IC50 value of this compound by plotting the kinase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Fictional signaling pathway for this compound, a MEK inhibitor.
Caption: General experimental workflow for a cell-based kinase assay.
Validation & Comparative
BM-131246 as a Research Alternative to Troglitazone: A Comparative Guide
For researchers in metabolic disease, particularly those investigating insulin resistance and type 2 diabetes, the thiazolidinedione (TZD) class of drugs has been a subject of intense study. Troglitazone, the first of this class, demonstrated significant efficacy in improving insulin sensitivity. However, its clinical use was terminated due to severe, idiosyncratic hepatotoxicity.[1][2][3][4][5] This has led to a search for alternative compounds that retain the therapeutic benefits of troglitazone without its adverse effects. BM-131246, another thiazolidinedione derivative, has been positioned as an orally active antidiabetic agent for research purposes. This guide provides a comparative overview of this compound and troglitazone, summarizing their mechanisms of action, available experimental data, and the critical issue of hepatotoxicity.
Mechanism of Action: Targeting PPAR-γ to Enhance Insulin Sensitivity
Both this compound and troglitazone belong to the thiazolidinedione class of drugs, which act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that is a master regulator of adipogenesis and also plays a key role in glucose and lipid metabolism.
Troglitazone is a potent agonist of PPAR-γ and, to a lesser extent, PPAR-α. The activation of PPAR-γ by troglitazone in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid metabolism. This ultimately results in increased insulin sensitivity and a reduction in blood glucose levels.
The signaling pathway for thiazolidinedione-mediated insulin sensitization is complex, involving the regulation of numerous downstream targets. A simplified representation of this pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Hepatotoxicity with thiazolidinediones: is it a class effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity due to troglitazone: report of two cases and review of adverse events reported to the United States Food and Drug Administration | Semantic Scholar [semanticscholar.org]
- 5. Troglitazone-induced fulminant hepatic failure. Acute Liver Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PPARγ Ligand Binding Affinity: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding affinity of various ligands to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) ligand-binding domain (LBD). PPARγ is a crucial nuclear receptor involved in the regulation of glucose and lipid metabolism, making it a significant target for drug development, particularly for type 2 diabetes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the binding characteristics of novel or existing compounds targeting PPARγ.
Introduction to PPARγ and Ligand Binding
The PPARγ LBD possesses a large, Y-shaped binding pocket that can accommodate a diverse range of natural and synthetic ligands.[1] Ligand binding to this domain induces conformational changes in the receptor, leading to the recruitment of coactivators or corepressors and subsequent modulation of target gene transcription.[1] The affinity of a ligand for the PPARγ LBD is a critical determinant of its potency and efficacy as a modulator of PPARγ activity.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of several well-characterized PPARγ ligands. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd), provide a quantitative measure of the ligand's potency in binding to the PPARγ LBD. A lower value generally indicates a higher binding affinity.
| Compound | Ligand Type | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Compound X (BM-131246) | Unknown | Data Not Available | Not Applicable | |
| Rosiglitazone | Full Agonist | 0.23 µM (IC50) | Fluorescence Polarization | |
| Pioglitazone | Full Agonist | Mid-nanomolar range (Kd) | Surface Plasmon Resonance | |
| GW9662 | Antagonist | Data on SPR available | Surface Plasmon Resonance | |
| 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) | Natural Ligand | Data on SPR available | Surface Plasmon Resonance | |
| 3-OH-BDE-47 | Environmental Ligand | 0.24 µM (IC50) | Fluorescence Polarization |
Experimental Protocols for Binding Affinity Determination
The binding affinity of a compound to the PPARγ LBD can be determined using various biophysical and biochemical assays. Two commonly employed methods are Fluorescence Polarization (FP) competitive binding assays and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Competitive Binding Assay
This high-throughput assay measures the displacement of a fluorescently labeled PPARγ ligand (tracer) by a test compound. The principle lies in the change in polarization of the emitted light from the tracer upon binding to the larger PPARγ LBD.
Detailed Methodology:
-
Reagents: Human recombinant PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., PPARγ Green), and the test compound.
-
Procedure:
-
A solution containing a fixed concentration of PPARγ LBD and the fluorescent tracer is prepared.
-
The test compound is serially diluted and added to the PPARγ LBD/tracer mixture in a multi-well plate (e.g., a 384-well plate).
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: As the concentration of the test compound increases, it displaces the fluorescent tracer from the PPARγ LBD, causing a decrease in the fluorescence polarization value. The IC50 value is determined by plotting the change in polarization against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity. It detects changes in the refractive index at the surface of a sensor chip to which one of the binding partners is immobilized.
Detailed Methodology:
-
Immobilization: The PPARγ LBD is typically immobilized on the surface of a sensor chip.
-
Binding: A solution containing the test compound (analyte) is flowed over the sensor chip surface. The binding of the analyte to the immobilized PPARγ LBD causes a change in the SPR signal, which is proportional to the mass of the bound analyte.
-
Dissociation: A buffer solution is then flowed over the chip to measure the dissociation of the analyte from the receptor.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram (a plot of SPR signal versus time). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of a competitive binding assay used to determine the binding affinity of a test compound for the PPARγ ligand-binding domain.
Caption: Workflow of a Fluorescence Polarization Competitive Binding Assay.
Conclusion
The determination of binding affinity is a fundamental step in the characterization of novel PPARγ ligands. The methods described in this guide, along with the comparative data, provide a framework for evaluating the potential of new chemical entities as modulators of PPARγ. A thorough understanding of a compound's interaction with the PPARγ LBD is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Insights into Dynamic Mechanism of Ligand Binding to Peroxisome Proliferator-Activated Receptor γ toward Potential Pharmacological Applications [jstage.jst.go.jp]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Peroxisome Proliferator-Activated Receptor γ-Dependent Repression of the Inducible Nitric Oxide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
Negative Control Experiments for BM-131246 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving BM-131246, a thiazolidinedione (TZD) derivative. As a member of the TZD class, this compound exerts its biological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1][2][3] Robust negative controls are therefore essential to ensure that the observed effects of this compound are specifically mediated by PPARγ activation.
This document outlines key experimental approaches and provides detailed protocols for comparing the activity of this compound with appropriate negative controls. The primary negative control highlighted is GW9662, a well-characterized and selective PPARγ antagonist.[4][5] Additionally, the use of PPARγ knockdown cellular models is discussed as a complementary negative control strategy.
Core Concepts in Negative Control Design
Effective negative controls for this compound studies should ideally share structural similarities with the parent compound but lack its specific biological activity, or should directly inhibit the target of this compound. In this context:
-
Pharmacological Negative Control: An inactive analog or a specific antagonist is used. GW9662 serves as an excellent pharmacological negative control as it directly and irreversibly binds to PPARγ, blocking its activation by agonists like this compound.
-
Genetic Negative Control: The expression of the target protein (PPARγ) is reduced or eliminated in the experimental system, for instance, through siRNA-mediated knockdown. This approach helps to confirm that the effects of this compound are dependent on the presence of its target.
Comparative Experimental Data
The following tables summarize expected quantitative outcomes from key experiments comparing the effects of this compound with negative controls.
Table 1: PPARγ Reporter Gene Assay
| Treatment Group | Luciferase Activity (Relative Light Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 100 ± 10 | 1.0 |
| This compound (10 µM) | 1500 ± 150 | 15.0 |
| GW9662 (10 µM) | 95 ± 8 | 0.95 |
| This compound (10 µM) + GW9662 (10 µM) | 110 ± 12 | 1.1 |
| This compound (10 µM) in PPARγ Knockdown Cells | 120 ± 15 | 1.2 |
Table 2: Adipocyte Differentiation Assay (Oil Red O Staining)
| Treatment Group | Oil Red O Absorbance (at 520 nm) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.15 ± 0.02 | 1.0 |
| This compound (10 µM) | 0.85 ± 0.09 | 5.7 |
| GW9662 (10 µM) | 0.14 ± 0.01 | 0.9 |
| This compound (10 µM) + GW9662 (10 µM) | 0.18 ± 0.03 | 1.2 |
| This compound (10 µM) in PPARγ Knockdown Cells | 0.16 ± 0.02 | 1.1 |
Table 3: Glucose Uptake Assay
| Treatment Group | Glucose Uptake (Fold Change vs. Basal) |
| Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 |
| GW9662 (10 µM) | 1.1 ± 0.1 |
| This compound (10 µM) + GW9662 (10 µM) | 1.2 ± 0.2 |
| This compound (10 µM) in PPARγ Knockdown Cells | 1.1 ± 0.1 |
Table 4: Western Blot Analysis of PPARγ Target Gene Expression (e.g., Adiponectin, FABP4)
| Treatment Group | Target Protein Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| This compound (10 µM) | 4.5 |
| GW9662 (10 µM) | 0.9 |
| This compound (10 µM) + GW9662 (10 µM) | 1.1 |
| This compound (10 µM) in PPARγ Knockdown Cells | 1.2 |
Signaling Pathway and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Workflow for negative control experiments.
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This assay quantitatively measures the activation of PPARγ by a ligand.
-
Cell Line: HEK293T cells are suitable for transient transfection.
-
Reagents:
-
Expression plasmid for human PPARγ.
-
Reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE).
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent.
-
Dual-luciferase reporter assay system.
-
This compound, GW9662.
-
-
Protocol:
-
Co-transfect HEK293T cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase plasmid.
-
After 24 hours, treat the cells with vehicle (DMSO), this compound, GW9662, or a combination of this compound and GW9662 for 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Adipocyte Differentiation Assay
This assay assesses the ability of this compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.
-
Cell Line: 3T3-L1 preadipocytes.
-
Reagents:
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX).
-
Oil Red O staining solution.
-
Isopropanol.
-
This compound, GW9662.
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with differentiation medium containing vehicle, this compound, GW9662, or a combination of this compound and GW9662 for 2 days.
-
Maintain the cells in DMEM with 10% FBS and insulin for another 2 days.
-
Culture for an additional 4-6 days, changing the medium every 2 days.
-
Fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.
-
Quantify adipogenesis by eluting the Oil Red O stain with isopropanol and measuring the absorbance at 520 nm.
-
Glucose Uptake Assay
This functional assay measures the effect of this compound on insulin-stimulated glucose uptake in adipocytes.
-
Cell Line: Differentiated 3T3-L1 adipocytes.
-
Reagents:
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]-glucose or a non-radioactive glucose uptake assay kit.
-
Insulin.
-
This compound, GW9662.
-
-
Protocol:
-
Differentiate 3T3-L1 cells into mature adipocytes.
-
Treat the adipocytes with vehicle, this compound, GW9662, or a combination for 24 hours.
-
Serum-starve the cells for 3-4 hours.
-
Stimulate the cells with or without insulin for 15-30 minutes.
-
Incubate the cells with 2-deoxy-D-[³H]-glucose for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or follow the protocol of a commercial non-radioactive kit.
-
Western Blot for PPARγ Target Genes
This method is used to detect changes in the protein expression of known PPARγ target genes.
-
Cell Line: Differentiated 3T3-L1 adipocytes or another relevant cell type.
-
Reagents:
-
Lysis buffer.
-
Primary antibodies against PPARγ target genes (e.g., Adiponectin, FABP4/aP2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
This compound, GW9662.
-
-
Protocol:
-
Treat cells with vehicle, this compound, GW9662, or a combination for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
By systematically employing these negative control strategies and experimental protocols, researchers can confidently attribute the observed biological activities of this compound to its specific interaction with and activation of PPARγ, thereby ensuring the scientific rigor and validity of their findings.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
